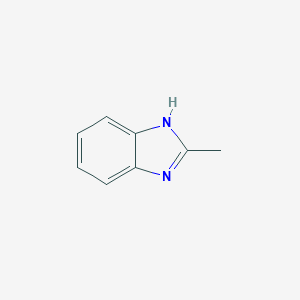

2-Methylbenzimidazole

概述

描述

2-Methylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a methyl group attached to the second position of the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylbenzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with acetic acid or its derivatives. The reaction typically occurs under acidic conditions and involves heating the reactants to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, this compound is often produced using a catalytic process. For example, the reaction of o-phenylenediamine with acetic acid in the presence of a catalyst such as palladium on carbon can yield high-purity this compound. This method is efficient and scalable, making it suitable for large-scale production.

化学反应分析

Types of Reactions: 2-Methylbenzimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Dihydro-2-Methylbenzimidazole.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

2-Methylbenzimidazole serves as a crucial pharmacophore in the synthesis of various bioactive compounds. It has been extensively studied for its antibacterial and antifungal activities. Research indicates that derivatives of MBI exhibit promising antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. For instance, compounds synthesized from MBI have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans .

Case Study: Synthesis of Antibacterial Agents

A study synthesized several derivatives of this compound attached to oxadiazole and triazole heterocycles. The synthesized compounds were evaluated for their antimicrobial activity, demonstrating that specific derivatives had significant inhibitory effects on bacterial growth. The research utilized various spectroscopic techniques (IR, NMR) to confirm the structures of the compounds .

Catalysis

Nanozyme Development

Recent advancements have highlighted the use of this compound in the development of laccase-mimicking nanozymes. A novel nanozyme was synthesized by coordinating MBI with copper ions (Cu²⁺), which exhibited high laccase-like activity. This application is particularly relevant in biocatalysis for oxidation reactions, showcasing MBI's potential in green chemistry .

Materials Science

Coordination Polymers

this compound is also utilized in the synthesis of coordination polymers that undergo solid-to-liquid phase transitions. These materials have applications in sensors and drug delivery systems due to their tunable properties .

Corrosion Inhibition

The compound has demonstrated efficacy as a corrosion inhibitor for metals. Its application in this area is significant for industrial processes where metal integrity is crucial. Studies have shown that MBI can form protective layers on metal surfaces, thereby reducing corrosion rates .

Mechanochemistry

Sustainable Chemical Processes

In mechanochemistry, this compound has been employed in solvent-free synthesis methods, showcasing its role in sustainable chemical manufacturing practices. This approach aligns with modern demands for environmentally friendly processes in the pharmaceutical industry .

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-Methylbenzimidazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with nucleic acids. For example, some derivatives of this compound inhibit the enzyme topoisomerase, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth.

相似化合物的比较

2-Methylbenzimidazole is structurally similar to other benzimidazole derivatives, such as:

Benzimidazole: The parent compound without the methyl group.

5,6-Dimethylbenzimidazole: A derivative with two methyl groups at positions 5 and 6.

2-Phenylbenzimidazole: A derivative with a phenyl group at position 2.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 2 influences its reactivity and interaction with biological targets, making it a valuable compound in various applications.

生物活性

2-Methylbenzimidazole (2-MBI) is a vital compound in medicinal chemistry, known for its diverse biological activities. This article delves into the biological properties of 2-MBI, including its antibacterial, antifungal, and antitubercular activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Overview of this compound

2-MBI is a derivative of benzimidazole, a bicyclic compound that has garnered attention due to its pharmacological potential. The presence of the methyl group at the second position enhances its biological activity compared to unsubstituted benzimidazole.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 2-MBI exhibit significant antibacterial properties against various pathogens.

Key Findings:

- Synthesis and Evaluation: A study synthesized amino alcohol derivatives of 2-MBI and evaluated their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Compounds 4c, 4j, 4n, and 4o showed moderate to good activity compared to standard antibiotics like Ciprofloxacin and Norfloxacin .

- Minimum Inhibitory Concentrations (MIC): The MIC values for selected compounds were determined using broth microdilution methods. For instance, certain derivatives displayed MIC values as low as 50 μg/ml against S. typhi, indicating potent antibacterial effects .

| Compound | Pathogen | MIC (μg/ml) | Comparison |

|---|---|---|---|

| 4c | S. aureus | 40 | Ciprofloxacin (25) |

| 4o | E. coli | 60 | Norfloxacin (50) |

Antifungal Activity

The antifungal potential of 2-MBI derivatives has also been explored. Compounds have shown effectiveness against fungi such as Candida albicans.

Research Insights:

- In a comparative study, certain derivatives exhibited notable antifungal activity with MIC values around 250 μg/ml against C. albicans, outperforming standard treatments like Griseofulvin .

Antitubercular Activity

The antitubercular properties of 2-MBI derivatives are particularly noteworthy given the global burden of tuberculosis.

Study Results:

- Compounds derived from 2-MBI were screened for their activity against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). Compounds 4c and 4o demonstrated moderate antitubercular activity compared to the standard drug Isoniazid .

| Compound | Activity Level | Standard Comparison |

|---|---|---|

| 4c | Moderate | Isoniazid |

| 4o | Moderate | Isoniazid |

The mechanisms by which 2-MBI derivatives exert their biological effects include:

- Inhibition of Cell Wall Synthesis: Many benzimidazole derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.

- Mitotic Inhibition: Some studies suggest that compounds like methyl benzimidazole-2-yl-carbamate (MBC) disrupt mitotic spindle function, leading to chromosome nondisjunction in yeast models .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-MBI is crucial for designing more effective derivatives. Modifications at various positions on the benzimidazole ring can significantly influence biological activity.

Notable Modifications:

- Substituents such as -OCH3 and -F at specific positions have been shown to enhance antimicrobial potency .

- The introduction of heterocycles like oxadiazole or triazole has also been linked to improved biological activities .

Case Studies

-

Case Study on Antibacterial Activity:

- A series of amino alcohol derivatives were synthesized and tested against common bacterial strains, revealing that structural modifications significantly impacted their efficacy.

-

Case Study on Antitubercular Activity:

- The evaluation of various derivatives led to the identification of compounds with promising antitubercular activity, highlighting the potential for further development in tuberculosis treatment.

常见问题

Q. Basic: What are the traditional synthetic routes for 2-methylbenzimidazole, and how do they compare in terms of yield and scalability?

The classical method involves the condensation of o-phenylenediamine (PDA) with acetic acid (AA) under reflux conditions, as described by Phillips in 1928. This acid-catalyzed cyclization typically requires prolonged heating (6–12 hours) and yields ~70–80% product. A modified approach uses dehydrating agents like polyphosphoric acid to accelerate the reaction . However, scalability is limited due to energy-intensive heating and byproduct formation. Comparative studies suggest that bulk synthesis in methanol with equimolar reagents remains the most accessible method for academic labs, despite moderate yields .

Q. Advanced: How can microdroplet synthesis optimize this compound production, and what parameters influence conversion ratios?

Microdroplet synthesis (e.g., electrospray ionization-assisted methods) accelerates the reaction by enhancing interfacial interactions and rapid solvent evaporation. Key parameters include:

- Capillary temperature : Higher temperatures (50–100°C) favor dehydration steps, increasing conversion ratios (27% for benzimidazole vs. 3% for this compound at 50°C) .

- Solvent volatility : Methanol’s low boiling point promotes thin-film formation, accelerating kinetics (16% product-to-reagent ratio in 6 hours) .

- Additives : Nonvolatile acids (e.g., AA) stabilize intermediates and shift equilibrium by removing water . Kinetic monitoring via mass spectrometry (MS) is critical for optimizing these conditions .

Q. Advanced: What mechanistic insights explain this compound’s reactivity in cross-dehydrogenative coupling (CDC) reactions?

In FeCl3-catalyzed CDC reactions with ethers (e.g., 1,4-dioxane), the methyl group enhances electrophilicity at the C2 position, facilitating radical-mediated C–H activation. The proposed mechanism involves:

Oxidative generation of imidazolium radicals via Fe(III)/t-BuOOH.

Hydrogen abstraction from ethers, forming alkyl radicals.

C–C bond formation between the benzimidazole radical and ether-derived intermediate .

Reaction efficiency depends on oxidant choice (t-BuOOH > DDQ) and solvent-free conditions .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use local exhaust ventilation to avoid dust/aerosol inhalation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill management : Clean contaminated surfaces with soap/water and dispose of waste per local regulations .

- Storage : Keep in sealed containers away from strong oxidizers (e.g., HNO3) to prevent exothermic reactions .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?

SAR analysis of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazoles revealed:

- Electron-withdrawing groups (e.g., -NO2 at C5) enhance anti-inflammatory activity (65% edema inhibition vs. 55% for unsubstituted analogs) by modulating COX-2 affinity .

- Hydrophobic substituents improve analgesic potency by increasing blood-brain barrier permeability .

- Ulcerogenicity reduction : Sulfonyl groups at N1 decrease gastric toxicity compared to carboxylates . In vitro screening (e.g., MIC assays against M. tuberculosis) and molecular docking (targeting InhA) are recommended for iterative optimization .

Q. Advanced: What catalytic roles does this compound play in coordination polymers for material science?

As a flexible N-donor ligand, this compound facilitates the synthesis of d10 metal coordination polymers (e.g., Mn/Cd ferrites). Key applications include:

- Photoluminescence : Cu(I) complexes exhibit tunable emission via π→π* transitions .

- Magnetic properties : Mn(II) complexes show superparamagnetic behavior with high coercivity (1.2 T) .

- Catalysis : Pd(II)-benzimidazole frameworks catalyze Suzuki couplings with >90% yield .

Q. Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR : 1H/13C NMR confirms regioselectivity (e.g., methyl group at C2: δ 2.4 ppm) and purity .

- MS : High-resolution ESI-MS identifies intermediates (e.g., m/z 154 for protonated AA-PDA adducts) .

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., planar benzimidazole moieties in π-stacked structures) .

Q. Advanced: How do computational methods enhance the design of this compound-based therapeutics?

- DFT calculations : Predict electrophilic Fukui indices to identify reactive sites for functionalization .

- Molecular docking : Screen derivatives against targets like InhA (enoyl-ACP reductase) to prioritize synthesis .

- MD simulations : Assess membrane permeability by modeling logP values and solvation free energy .

Q. Advanced: What crystallographic features influence the supramolecular assembly of this compound derivatives?

X-ray studies reveal:

- Planarity : The benzimidazole core enables π-π stacking (3.4 Å interplanar distance) .

- Hydrogen bonding : N–H···N interactions (2.1 Å) stabilize dimeric structures in co-crystals .

- Steric effects : Methyl groups at C2 disrupt coplanarity, reducing crystallinity but enhancing solubility .

Q. Advanced: How does this compound function in non-covalent graphene modification for electronic applications?

The π-conjugated benzimidazole moiety adsorbs onto graphene via:

属性

IUPAC Name |

2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZYRENCLPUXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060641 | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methylbenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000274 [mmHg] | |

| Record name | 2-Methylbenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-15-6, 30304-58-6 | |

| Record name | 2-Methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030304586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH8IWW7Y8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。